molecular formula C16H18ClN5O2S B2946802 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide CAS No. 1286728-66-2

4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide

Cat. No.: B2946802
CAS No.: 1286728-66-2
M. Wt: 379.86
InChI Key: MDNFGMGOAMBXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities . The presence of a piperazine ring in its structure makes it a significant molecule in medicinal chemistry.

Preparation Methods

The synthesis of 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine ring but differ in their substituents and overall structure, leading to different biological activities and applications.

Properties

IUPAC Name

4-amino-5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2S/c1-19-15(23)13-12(18)14(25-20-13)16(24)22-7-5-21(6-8-22)11-4-2-3-10(17)9-11/h2-4,9H,5-8,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNFGMGOAMBXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.